![molecular formula C21H21NO5 B14682228 Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate CAS No. 37387-64-7](/img/structure/B14682228.png)
Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is a complex organic compound with a unique structure that includes a dibenzoazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the dibenzoazepine core, followed by esterification to introduce the diethyl propanedioate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,11-Dihydro-5H-dibenzo[b,e]azepine: A structurally related compound with similar core structure but different functional groups.
11-Ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine: Another related compound with an ethyl group at the 11th position.
Uniqueness
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
37387-64-7 |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
diethyl 2-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)propanedioate |
InChI |
InChI=1S/C21H21NO5/c1-3-26-20(24)18(21(25)27-4-2)17-13-9-5-6-10-14(13)19(23)22-16-12-8-7-11-15(16)17/h5-12,17-18H,3-4H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
BJUVYRULVMPCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)

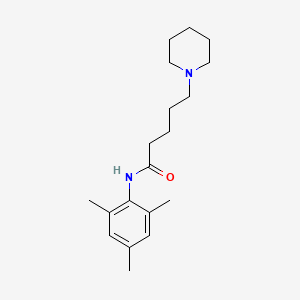
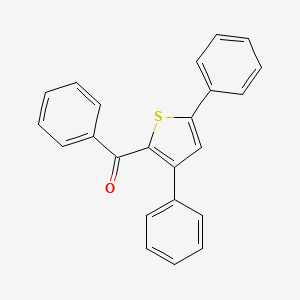
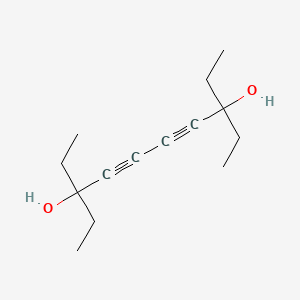
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
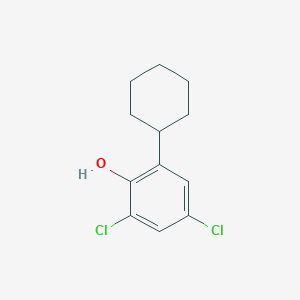
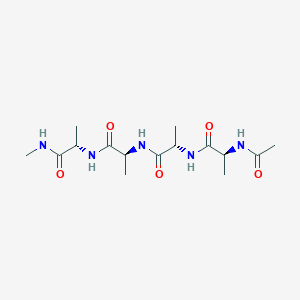
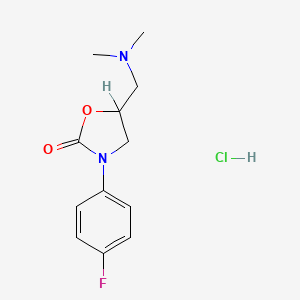
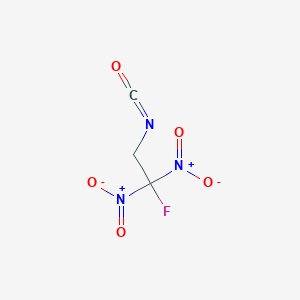

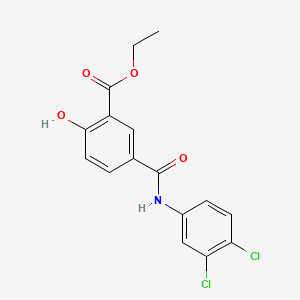

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
